molecular formula C12H16O B2711755 2-Methyl-2-phenylpentan-3-one CAS No. 828-60-4

2-Methyl-2-phenylpentan-3-one

Cat. No.: B2711755
CAS No.: 828-60-4
M. Wt: 176.259
InChI Key: KEMOSTULIVJDHL-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylpentan-3-one is an organic compound belonging to the class of ketones. It is characterized by a carbonyl group (C=O) bonded to a phenyl group and a methyl group on the second carbon of a pentane chain. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-phenylpentan-3-one can be synthesized through several methods, including the Grignard reaction and Friedel-Crafts acylation.

    Grignard Reaction: This method involves the reaction of phenylmagnesium bromide with 2-methyl-3-pentanone.

    Friedel-Crafts Acylation: This method involves the acylation of benzene with 2-methyl-3-pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound often involves large-scale Grignard reactions due to their efficiency and high yield. The process is optimized to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenylpentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Hydrazine (NH2NH2) in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Hydrazones.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenylpentan-3-one involves its interaction with various molecular targets, primarily through its carbonyl group. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-butanone: Similar structure but with a shorter carbon chain.

    2-Methyl-2-phenylpropanal: Similar structure but with an aldehyde group instead of a ketone.

    2-Methyl-2-phenylbutan-3-one: Similar structure but with a different carbon chain length.

Uniqueness

2-Methyl-2-phenylpentan-3-one is unique due to its specific carbon chain length and the presence of both a phenyl group and a methyl group on the second carbon. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-methyl-2-phenylpentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-11(13)12(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMOSTULIVJDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828-60-4
Record name 2-methyl-2-phenylpentan-3-one
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